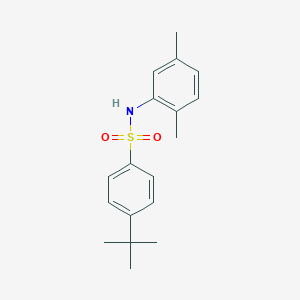![molecular formula C16H14N2O7S B402700 2-(Benzenesulfonamido)acetic acid [2-(4-nitrophenyl)-2-oxoethyl] ester](/img/structure/B402700.png)
2-(Benzenesulfonamido)acetic acid [2-(4-nitrophenyl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonamido)acetic acid [2-(4-nitrophenyl)-2-oxoethyl] ester is an alpha-amino acid ester.
Scientific Research Applications
Nucleophilic Substitution Reactions
In a study by Grob and Weißbach (1961), chlorobenzenes activated by a single nitro group in the ortho position were found to undergo smooth nucleophilic substitution by potassium salts of ethyl cyanoacetate and ethyl malonate. This reaction leads to the formation of 2-nitrophenyl malonic ester derivatives, which can be easily converted into 2-nitrophenyl acetic acid and derivatives of oxindole and indole respectively (Grob & Weißbach, 1961).
Catalytic Reactions Involving Acrylate Esters
A study by Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters under specific conditions to produce 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives. This reaction is significant in the field of organic synthesis (Miura et al., 1998).
Synthesis of Cyclic Hydroxamic Acids and Lactams
Hartenstein and Sicker (1993) researched the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate, leading to the formation of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are important in the synthesis of naturally occurring cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
Intramolecular Cyclisation in Synthesis
Reboredo et al. (2002) explored the transformation of 2-(2'-Nitrophenylethynyl)benzoic acid esters into indeno[1,2-b]indoles. This process involves a two-step sequence starting from the corresponding 2-nitrophenyl-1,3-indandiones, showcasing a novel synthesis method for indeno[1,2-b]indoles (Reboredo et al., 2002).
As a Hydroxyl Protecting Group
Daragics and Fügedi (2010) reported the use of the (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions. This approach is useful in various carbohydrate transformations, demonstrating the versatility of the compound in organic synthesis (Daragics & Fügedi, 2010).
Electrochemical Reduction Applications
A study by Sicker et al. (1995) focused on the electrochemical reduction of o-nitrophenylthioacetic derivatives. This process is particularly effective in the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, an important chemical compound in various applications (Sicker et al., 1995).
Bond Scission Reactions
Research by Guanti et al. (1977) showed that nitrophenyl esters of acetic and benzoic acid can undergo both carbonyl carbon–oxygen and aryl carbon–oxygen scission. This highlights the compound's role in facilitating complex chemical reactions (Guanti et al., 1977).
Fluorophore Development
Kimber et al. (2001) studied the development of zinc(II) specific fluorophores. The research involved compounds like 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, demonstrating the application of these compounds in the study of intracellular Zn2+ (Kimber et al., 2001).
properties
Product Name |
2-(Benzenesulfonamido)acetic acid [2-(4-nitrophenyl)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C16H14N2O7S |
Molecular Weight |
378.4g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C16H14N2O7S/c19-15(12-6-8-13(9-7-12)18(21)22)11-25-16(20)10-17-26(23,24)14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
InChI Key |
XPMOOAHIOSGJRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}propyl)acetamide](/img/structure/B402617.png)
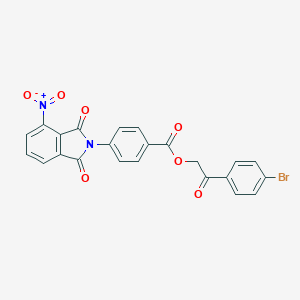
![4-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402620.png)
![3-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402621.png)
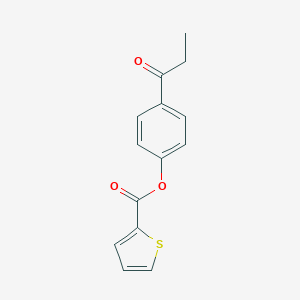
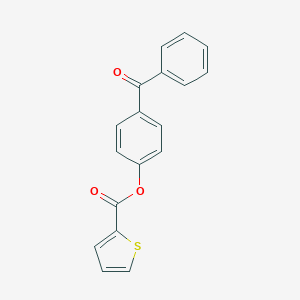
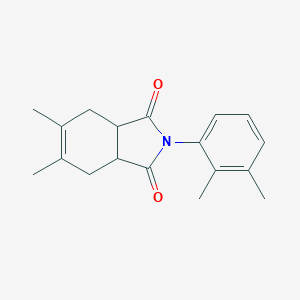
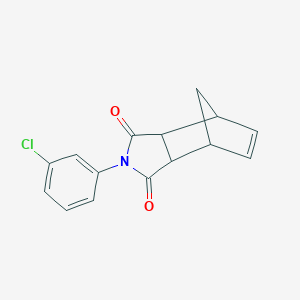
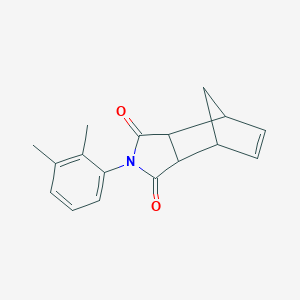
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402633.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402634.png)
![2-{[4-(Benzyloxy)-3-methoxybenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402636.png)
![2-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B402638.png)
